N-Cbz-4-oxo-D-proline
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-4-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2,(H,16,17)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLLCMZOIFOBIF-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1=O)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(CC1=O)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652971 | |
| Record name | 1-[(Benzyloxy)carbonyl]-4-oxo-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147226-04-8 | |
| Record name | 1-[(Benzyloxy)carbonyl]-4-oxo-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Substituted Prolines in Organic Synthesis and Medicinal Chemistry
Substituted prolines are crucial building blocks in the fields of organic synthesis and medicinal chemistry. nih.gov The rigid, cyclic structure of the proline ring provides a unique conformational constraint that is highly valuable in the design of complex molecules. organic-chemistry.org
The introduction of substituents onto the proline ring allows for the fine-tuning of a molecule's steric and electronic properties. This has led to significant advancements in the development of novel proline derivatives for a wide range of applications. nih.gov For instance, substituted prolines are used in the synthesis of bioactive compounds, ligands for catalysis, and organocatalysts. organic-chemistry.org The development of methods to create highly substituted proline derivatives has expanded the scope of their applications. organic-chemistry.org
In medicinal chemistry, proline derivatives are of particular interest due to their presence in many biologically active peptides and their ability to influence the conformation of peptide chains. nih.govmdpi.com The incorporation of substituted prolines can enhance the stability of peptides and improve their binding affinity to biological targets. nih.gov For example, fluorinated prolines have found applications in peptide studies, protein engineering, and drug discovery. acs.org The ability to control the three-dimensional structure of peptides by incorporating modified prolines is a key strategy in the design of new therapeutics. nih.gov
The table below provides a summary of the applications of substituted prolines:
| Field | Applications |
| Organic Synthesis | Asymmetric catalysis, synthesis of complex natural products, development of novel ligands. |
| Medicinal Chemistry | Design of peptide mimetics, enhancement of peptide stability, development of enzyme inhibitors. nih.govsmolecule.com |
| Materials Science | Creation of functional and sustainable polyesters. chinesechemsoc.org |
Role of the N Cbz Protecting Group in Proline Chemistry
The N-Cbz (benzyloxycarbonyl) protecting group is a widely used amine protecting group in organic synthesis, particularly in peptide chemistry. total-synthesis.com Introduced by Leonidas Zervas, the Cbz group revolutionized peptide synthesis by allowing for the controlled formation of peptide bonds. total-synthesis.com
The primary function of the N-Cbz group is to protect the nitrogen atom of an amino acid, such as proline, from participating in unwanted reactions during a multi-step synthesis. It effectively renders the amine nucleophilicity inert, allowing for selective reactions to occur at other functional groups within the molecule. The Cbz group is known for its stability under a variety of reaction conditions, including both acidic and basic environments, making it compatible with a wide range of synthetic transformations. total-synthesis.com
A key advantage of the Cbz group is its ease of removal under specific and mild conditions. The most common method for deprotection is catalytic hydrogenation, a process that cleaves the benzyl-oxygen bond to release the free amine. total-synthesis.com This orthogonality to many other protecting groups makes it a valuable tool in complex synthetic strategies. total-synthesis.com
The presence of the hydrophobic Cbz group can also influence the physical properties of the molecule, such as reducing its solubility in water. This can be a consideration when designing reaction conditions.
The following table summarizes the key features of the N-Cbz protecting group:
| Feature | Description |
| Protection | Protects the amine group as a carbamate (B1207046), preventing unwanted side reactions. total-synthesis.com |
| Stability | Stable to a wide range of acidic and basic conditions. total-synthesis.com |
| Deprotection | Typically removed by catalytic hydrogenation. total-synthesis.com |
| Orthogonality | Compatible with many other protecting groups, allowing for selective deprotection. total-synthesis.com |
Overview of D Proline Stereochemistry in Asymmetric Transformations
Strategies for the Preparation of N-Cbz-4-oxoproline Scaffolds
The synthesis of N-Cbz-4-oxoproline scaffolds predominantly involves the oxidation of a corresponding 4-hydroxyproline (B1632879) precursor. The selection of the oxidizing agent and the strategy for protecting the amino group are critical for achieving high yields and purity.
Oxidation Approaches in the Synthesis of 4-Oxo-Proline Derivatives
The conversion of a hydroxyl group to a ketone is a pivotal step in forming 4-oxo-proline derivatives. This transformation can be accomplished through various oxidation methods.
Modern synthetic methods often employ specific and selective oxidizing agents to achieve high yields and minimize byproducts. The combination of Trichloroisocyanuric acid (TCCA) and (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) has proven to be an effective system for the oxidation of N-protected 4-hydroxyproline. google.comgoogle.com TCCA is a stable and safe solid that acts as a powerful oxidizing agent, often more reactive than other N-chloro compounds. enamine.net TEMPO, a stable radical, serves as a catalyst in this oxidation, facilitating a mild and highly chemoselective conversion of alcohols to ketones. organic-chemistry.orgclockss.org This method is advantageous as it avoids the use of heavy metal oxidants, which are environmentally hazardous and can complicate purification processes. google.com The reaction is typically carried out in a two-phase system, such as dichloromethane (B109758) and water, at controlled low temperatures to ensure selectivity and prevent over-oxidation. google.comgoogle.com
A patent describes a one-pot synthesis where L-hydroxyproline is oxidized using TCCA and a catalytic amount of TEMPO at a temperature below 0°C. google.com After the oxidation is complete, the amino group is protected in the same reaction vessel, leading to the desired N-protected 4-oxoproline derivative with a reported yield of 79% and high purity. google.com This one-pot procedure is efficient and suitable for large-scale industrial production. google.com
Table 1: Comparison of Oxidizing Agents for 4-Oxo-Proline Synthesis
| Oxidizing System | Starting Material | Product | Yield | Key Features | Reference |
|---|---|---|---|---|---|
| TCCA/TEMPO | L-hydroxyproline | N-Cbz-L-4-oxoproline | 79% | One-pot synthesis, high yield, environmentally friendly. google.com | google.com |
| TEMPO/NaOCl | N-protected 4-hydroxyproline methyl ester | N-protected 4-ketoproline methyl ester | - | Two-phase system, mild conditions. google.com | google.com |
| Hydrogen Peroxide/TEMPO | L-hydroxyproline | N-Cbz-L-4-oxoproline | 75% | Utilizes hydrogen peroxide as the oxidant. google.com | google.com |
| Chlorine Bleach/TEMPO | L-hydroxyproline | N-Boc-L-4-oxoproline | 65% | Uses common bleach as the oxidizing agent. google.com | google.com |
Hydroxyl Oxidation Methods (e.g., from 4-hydroxyproline)
Amino Protecting Group Strategies in N-Cbz-4-oxo-D-proline Synthesis
The protection of the amino group is a fundamental aspect of synthesizing this compound. The Carboxybenzyl (Cbz) group is a widely used protecting group in peptide synthesis and for amino acid derivatives. thieme-connect.de It is typically introduced by reacting the amino acid with benzyl (B1604629) chloroformate or a similar reagent under basic conditions.
Chemoenzymatic Synthetic Routes to Chiral Proline Derivatives
Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to produce chiral compounds with high enantiomeric purity. researchgate.netescholarship.org This approach is particularly valuable for the preparation of optically active proline derivatives.
Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. researchgate.net In the synthesis of chiral proline derivatives, this can be applied to racemic intermediates to isolate the desired stereoisomer. For example, lipases are a class of enzymes that have been successfully used for the kinetic resolution of racemic alcohols and esters. researchgate.net
One reported method involves the enzymatic resolution of racemic N-protected proline esters. researchgate.net For instance, Candida antarctica lipase (B570770) B (CALB) has been shown to be highly effective for the hydrolysis of N-Boc and N-Cbz proline derivatives with high enantioselectivity. researchgate.net This enzyme can selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted and thus allowing for their separation. researchgate.net Specifically, CALB catalyzed the hydrolysis of the (S)-enantiomer of racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester with over 99.5% enantiomeric excess. researchgate.net The remaining (R)-enantiomer can then be further processed to yield the desired D-proline derivative. researchgate.net
Another approach utilizes transaminases, which are efficient biocatalysts for the synthesis of chiral amines and amino acids. acs.orgacs.org These enzymes can be used in asymmetric synthesis to produce enantiopure products from prochiral substrates. acs.org
Synthetic Strategies for this compound and Its Analogs
The synthesis of this compound and related proline derivatives is a significant area of research in organic and medicinal chemistry due to the prevalence of the proline scaffold in biologically active molecules. nih.govacs.org These compounds serve as crucial building blocks for peptidomimetics and complex natural products. e-bookshelf.de This article explores various synthetic methodologies, focusing on stereoselective biocatalytic transformations, multicomponent reactions, and asymmetric approaches to constructing these valuable chiral molecules.
Applications in Advanced Organic Synthesis
N-Cbz-4-oxo-D-proline as a Chiral Building Block
The inherent chirality of this compound makes it an invaluable starting material for asymmetric synthesis, allowing for the construction of enantiomerically pure compounds. guidechem.comaksci.comresearchgate.netsigmaaldrich.com The Cbz group provides robust protection for the nitrogen atom, which can be selectively removed under specific conditions, while the ketone at the 4-position offers a reactive site for various chemical transformations.
Precursor for the Synthesis of Conformationally Restricted Amino Acids
The synthesis of non-natural, conformationally restricted amino acids is of great interest in medicinal chemistry and peptide science. uni-regensburg.de These modified amino acids, when incorporated into peptides, can induce specific secondary structures, enhance metabolic stability, and improve receptor selectivity. uni-regensburg.denih.gov this compound serves as a key starting material for creating such constrained analogues. For instance, it can be converted into various 4-substituted proline derivatives. csic.esresearchgate.net The ketone functionality allows for the introduction of diverse substituents at the C4 position, leading to a variety of stereochemically defined proline analogues with restricted conformational flexibility. uni-regensburg.denih.gov
One notable application is in the synthesis of 4-amino-4-carboxyproline analogues, which are conformationally restricted glutamic acid analogues. csic.es The synthesis involves the conversion of a hydroxyproline (B1673980) derivative to the corresponding 4-oxoproline, which then undergoes a Bucherer-Bergs reaction to introduce the desired amino and carboxyl groups. csic.es
| Precursor | Target Molecule Type | Key Transformation | Reference |
| This compound | 4-Substituted Proline Derivatives | Nucleophilic addition to the ketone | csic.es |
| This compound | Conformationally Restricted Glutamic Acid Analogues | Bucherer-Bergs reaction | csic.es |
Intermediate in the Synthesis of Pyrrolidine-Based Scaffolds
The pyrrolidine (B122466) ring is a common structural motif found in numerous biologically active natural products and synthetic pharmaceuticals. researchgate.netmdpi.comnih.gov this compound provides a versatile template for constructing highly functionalized pyrrolidine scaffolds. The ketone group can be manipulated to introduce various functional groups or to serve as an anchor point for building more complex structures. For example, it can be used in the synthesis of pyrrolidine-based organocatalysts, which are valuable tools in asymmetric synthesis. mdpi.comunibo.it The synthesis of these catalysts often involves the modification of the pyrrolidine ring, and this compound can be a key intermediate in these synthetic sequences. mdpi.com
Utility in Divergent Synthetic Pathways
Divergent synthesis is a powerful strategy that allows for the creation of a library of structurally diverse compounds from a common intermediate. nih.gov this compound, with its multiple reactive sites, is an ideal starting point for such pathways. The ketone can undergo various reactions such as reduction, olefination, and nucleophilic additions, while the protected amine and carboxylic acid functionalities provide further opportunities for diversification. This allows for the efficient generation of a wide array of pyrrolidine derivatives with distinct substitution patterns and stereochemistry, which is highly valuable in drug discovery and chemical biology.
Role in Total Synthesis of Complex Molecules
The application of this compound extends to the challenging field of total synthesis, where it serves as a crucial synthon for constructing intricate molecular architectures found in natural products.
As a Synthon for Natural Products (e.g., Alkaloids)
Alkaloids are a large and diverse group of naturally occurring compounds, many of which possess significant physiological activity. rsc.orgthieme-connect.com The pyrrolidine ring is a core component of many alkaloids, and this compound can be a key building block in their synthesis. rsc.orgrsc.orgresearchgate.netnih.gov For example, derivatives of 4-oxoproline have been utilized in the synthesis of tropane (B1204802) alkaloids, a class of bicyclic alkaloids with notable medicinal properties. researchgate.net The strategic use of this chiral synthon allows for the stereocontrolled construction of the complex alkaloid frameworks.
| Starting Material | Natural Product Class | Synthetic Strategy | Reference |
| This compound derivative | Tropane Alkaloids | Intramolecular cyclization | researchgate.net |
| Tryptamine derivatives | Indoline Alkaloids | Cyclopropanation/ring-opening/iminium cyclization | nih.gov |
Applications in the Construction of Fused-Ring Systems
The development of methodologies for constructing fused-ring systems is a central theme in organic synthesis. This compound can be employed in strategies aimed at building such polycyclic structures. csic.eswhiterose.ac.uk For instance, intramolecular reactions involving the ketone and other functional groups within the molecule can lead to the formation of bicyclic or tricyclic systems containing the pyrrolidine ring. This approach has been used to access the core structures of various natural products and their analogues. researchgate.net
Contribution to Organocatalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a third pillar of asymmetric catalysis alongside biocatalysis and transition-metal catalysis. Proline and its derivatives are among the most successful classes of organocatalysts. unibo.itmdpi.com this compound serves as a key precursor in this area, enabling the creation of novel catalysts with tailored properties.
This compound is a highly useful starting material for the synthesis of structurally diverse, proline-based organocatalysts. unibo.itgoogle.com The carboxybenzyl (Cbz) protecting group provides robust protection of the nitrogen atom during synthetic modifications, while the ketone at the C4 position offers a versatile handle for introducing new functional groups and stereocenters. researchgate.net
The general strategy for creating advanced organocatalysts often involves coupling a protected proline unit with other molecular scaffolds to create bifunctional catalysts. mdpi.com These catalysts can activate both the nucleophile and the electrophile in a reaction, leading to high efficiency and stereoselectivity. The synthesis of various pyrrolidine-based organocatalysts often starts from commercially available protected proline derivatives, such as N-Cbz-proline or N-Boc-D-proline. unibo.itgoogle.com
The 4-oxo group is particularly significant as it can be stereoselectively transformed into other functionalities. For instance, its reduction can yield 4-hydroxyproline (B1632879) derivatives with specific stereochemistry (cis or trans). researchgate.net This hydroxyl group can then be used as an anchor point to attach other functional units, such as hydrogen-bond donors or steric-directing groups, thereby fine-tuning the catalyst's performance for specific asymmetric transformations like aldol (B89426) or Michael reactions.
Table 1: Synthetic Utility of this compound as a Catalyst Precursor
| Precursor Feature | Synthetic Transformation | Resulting Catalyst Functionality |
| N-Cbz Group | Standard protecting group chemistry (e.g., hydrogenolysis) | Unveils the secondary amine for catalysis |
| 4-Oxo Group | Reduction (e.g., with NaBH₄) | Introduces a hydroxyl group (new stereocenter) |
| 4-Oxo Group | Reductive amination | Introduces an amino group for further functionalization |
| Carboxylic Acid | Amide coupling | Links the proline scaffold to other chiral molecules or moieties |
This modular approach allows for the systematic development of catalyst libraries where the properties are fine-tuned to achieve optimal performance in various asymmetric reactions.
Beyond organocatalysis, this compound is a critical building block for the design and synthesis of chiral ligands used in transition-metal-catalyzed asymmetric reactions. The rigid D-pyrrolidine framework provides a well-defined stereochemical environment that can effectively transfer chirality from the ligand to the product of a reaction.
The development of new chiral ligands is essential for expanding the scope of asymmetric catalysis. D-proline derivatives are used to synthesize ligands for various metal catalysts, including nickel (II) complexes employed in the asymmetric synthesis of non-natural amino acids. mdpi.com The synthesis of these ligands often begins with D-proline, highlighting the importance of its derivatives as a reliable source of chirality. mdpi.com
The 4-oxo functionality of this compound is a key feature that allows for the modification of the ligand structure. By transforming the ketone into other groups, chemists can alter the steric and electronic environment around the metal center. This tuning is crucial for optimizing the enantioselectivity of the catalytic process. For example, converting the oxo group to a bulky ether or an electronically distinct substituent can create a more defined chiral pocket, leading to higher levels of asymmetric induction. The compound also serves as a direct precursor to other useful chiral building blocks, such as Cbz-D-prolinol, further expanding its utility in ligand synthesis.
Table 2: Application of D-Proline Derivatives in Chiral Ligand Synthesis
| Proline Derivative | Metal | Catalytic Application | Research Finding |
| (R)-N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide (from D-Proline) | Ni(II) | Dynamic kinetic resolution of α- and β-amino acids | The proline-derived ligand demonstrates excellent stereo-controlling ability. mdpi.com |
| N-Cbz-D-prolinol (from this compound) | (General) | Precursor for phosphine, oxazoline, or other common ligand classes | The prolinol structure is a common scaffold for bidentate chiral ligands. |
Applications in Medicinal Chemistry and Drug Discovery
N-Cbz-4-oxo-D-proline as a Pharmaceutical Intermediate
This compound serves as a crucial intermediate in the synthesis of complex organic molecules, particularly those intended for pharmaceutical use. lookchem.comgoogle.com The presence of the carbobenzyloxy (Cbz) protecting group on the nitrogen atom allows for selective chemical reactions at other sites of the molecule, a common strategy in multi-step organic synthesis. guidechem.com
As a versatile chemical precursor, this compound and its L-enantiomer are integral to the synthesis of several modern Active Pharmaceutical Ingredients (APIs). google.com For instance, N-protected 4-oxoproline derivatives are key intermediates in the manufacturing pathways for the antidiabetic drug teneligliptin (B1682743) and the antiviral agent ledipasvir, which is used to treat hepatitis C. google.com The general synthetic approach often begins with a hydroxyproline (B1673980) precursor, which undergoes protection of the amino group followed by oxidation of the hydroxyl group to yield the 4-oxo derivative. google.com The ketone group in the 4-position not only defines the structure but also provides a reactive site for creating a diverse range of molecular analogues, which is essential for conducting structure-activity relationship (SAR) studies in drug discovery. leapchem.com
A primary application of this compound is in the design of peptidomimetics and conformationally constrained peptides. leapchem.com Peptides often suffer from poor stability and low bioavailability, limiting their therapeutic potential. By incorporating rigid structural elements like 4-oxo-D-proline, chemists can lock a peptide into a specific, biologically active conformation. The introduction of the ketone functional group into the proline ring creates a more rigid structure compared to natural proline. leapchem.com
This strategy is a cornerstone of modern medicinal chemistry, where controlling the three-dimensional shape of a ligand is paramount. nih.gov The 4-oxoproline scaffold serves as a valuable precursor for creating enzyme inhibitors, receptor ligands, and complex heterocyclic systems like azabicycloalkane amino acids, which function as rigid mimics of dipeptides. leapchem.comresearchgate.net These constrained mimics can lead to compounds with improved attributes, including enhanced stability against enzymatic degradation and better oral bioavailability. researchgate.netnih.gov
The conformational control imparted by the 4-oxo-proline moiety directly influences a molecule's biological activity by affecting its interaction with physiological targets such as enzymes and receptors. nih.gov By pre-organizing a peptide into its bioactive shape, the entropic penalty upon binding to a receptor is reduced, which can lead to a significant increase in binding affinity and selectivity.
The ability to rigidly control the peptide backbone can optimize the presentation of key side chains for interaction with a receptor's binding pocket. Furthermore, the 4-oxo group itself can be a site for further chemical modification, allowing for the synthesis of a library of analogues to fine-tune biological activity and explore structure-activity relationships systematically. leapchem.com
Development of Peptidomimetics and Constrained Peptides
Conformational Control in Peptide Design
Proline is unique among the proteinogenic amino acids because its side chain is cyclized back onto the protein backbone, restricting its conformational freedom. caltech.edu Introducing a substituent at the 4-position of the proline ring, such as the ketone in 4-oxoproline, provides a powerful tool to further manipulate the peptide's local and global structure. nih.gov
The Cγ-exo ring pucker promotes more compact, helical backbone structures like the polyproline II (PPII) helix, while the Cγ-endo pucker favors more extended structures. nih.gov The presence of an electron-withdrawing group, such as the ketone at the C4 position, exerts a stereoelectronic "gauche effect" that preferentially stabilizes the Cγ-exo ring pucker. nih.gov This conformational biasing is a predictable way to engineer specific secondary structures into a peptide chain, which is a key goal in rational drug design. nih.gov
The conformation of the proline ring pucker has a direct and predictable influence on the isomerization state of the Xaa-Pro peptide bond. nih.gov The Cγ-exo pucker, favored by the 4-oxo substituent, sterically and electronically stabilizes the trans conformation of the amide bond. In contrast, the Cγ-endo pucker is strongly correlated with the cis amide conformation. nih.gov
Since the cis-trans isomerization of prolyl bonds is often a slow, rate-limiting step in protein folding and can act as a "conformational switch" in biological processes, the ability to bias this equilibrium is of great significance. nih.govresearchgate.net By incorporating 4-oxoproline, peptide designers can favor the trans isomer, which is the more common isomer in proteins, thereby stabilizing a desired fold and influencing the dynamics of the molecule. nih.gov
Research on model peptides has quantified this effect. The equilibrium constant between the trans and cis isomers (Ktrans/cis) provides a direct measure of the substituent's influence.
| 4-Substituent (X) | Stereochemistry | Ktrans/cis | ΔGtrans/cis (kcal/mol) |
|---|---|---|---|
| H (Proline) | - | 3.7 | -0.78 |
| OH (Hydroxyproline) | 4R | 5.0 | -0.95 |
| F (Fluoroproline) | 4R | 10.1 | -1.37 |
| OH (Hydroxyproline) | 4S | 1.5 | -0.24 |
| F (Fluoroproline) | 4S | 0.8 | 0.13 |
| =O (Oxoproline) | - | 3.8 | -0.80 |
Design of Conformationally Restricted Recognition Motifs
The incorporation of modified amino acids into peptides is a cornerstone of modern medicinal chemistry, enabling the design of molecules with enhanced stability, selectivity, and therapeutic potential. This compound is a particularly valuable building block in this regard, primarily due to the conformational constraints imposed by its unique structure. The introduction of a ketone at the C4 position of the proline ring serves as a powerful tool for engineering specific three-dimensional structures, which are critical for molecular recognition events at biological targets.
The inherent rigidity of the proline pyrrolidine (B122466) ring already limits the conformational freedom of the peptide backbone, specifically the phi (Φ) torsion angle. nih.gov The addition of an sp2-hybridized carbonyl group at the 4-position introduces further significant constraints, influencing both the pucker of the pyrrolidine ring and the cis/trans isomerism of the preceding peptide bond. leapchem.comnih.gov
Influence on Ring Pucker and Amide Bond Conformation
The conformation of the five-membered pyrrolidine ring is not planar and exists in one of two preferred puckered states: Cγ-endo (where the Cγ atom is on the same side of the ring as the carboxyl group) or Cγ-exo (where it is on the opposite side). nih.gov The substituent at the C4-position plays a critical role in determining the favored pucker through stereoelectronic effects.
The 4-oxo group in this compound significantly influences this equilibrium. This control over ring pucker is directly linked to the conformation of the preceding amide bond (the ω torsion angle). An endo ring pucker is strongly favored for a cis amide bond, while the exo pucker stabilizes a trans amide bond. nih.gov By installing a 4-oxo group, chemists can therefore bias the peptide backbone towards a desired conformation. This is crucial because many recognition motifs, such as the polyproline II (PPII) helix found in signaling proteins and collagen, depend on the presence of all-trans amide bonds. nih.govmdpi.com
Research on the L-isomer, 4-ketoproline (Kep), has demonstrated its successful incorporation into collagen-mimetic peptides. nih.govsigmaaldrich.com These studies revealed that peptides containing 4-ketoproline were capable of forming stable triple helices, a definitive example of a highly organized and conformationally restricted structure. nih.govsigmaaldrich.com The ability to enforce such a well-defined conformation underscores the utility of the 4-oxo group in designing peptides that can mimic or disrupt protein-protein interactions.
The table below summarizes the key conformational effects of incorporating a 4-oxo proline derivative into a peptide chain, which are fundamental to its use in designing recognition motifs.
| Structural Feature | Conformational Effect | Implication for Recognition Motif Design |
| Pyrrolidine Ring | Restricts the main chain phi (Φ) torsion angle. | Pre-organizes the peptide backbone, reducing the entropic penalty of binding. |
| 4-Oxo Group | Influences the Cγ-endo/Cγ-exo ring pucker equilibrium. nih.gov | Allows for fine-tuning of the local peptide geometry. |
| Ring Pucker | Biases the preceding amide bond towards a cis (endo pucker) or trans (exo pucker) conformation. nih.gov | Enables the stabilization of specific secondary structures like β-turns or polyproline II helices that require a particular amide isomer. nih.govmdpi.com |
| Carbonyl Group | Introduces a site for hydrogen bonding and potential for further chemical modification. leapchem.com | Can be used to create additional interactions with a biological target or to attach probes and other functionalities. nih.govnih.gov |
By leveraging these principles, this compound serves as a powerful synthon for creating peptidomimetics with precisely controlled conformations. These conformationally restricted molecules are designed to fit into specific binding pockets of enzymes or receptors with high affinity and selectivity, making them valuable leads in drug discovery. The rigidified structure can effectively mimic the bioactive conformation of a native peptide ligand while often conferring improved resistance to proteolytic degradation. researchgate.net
Advanced Analytical Methodologies for N Cbz 4 Oxo D Proline Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Analysis
NMR spectroscopy is a cornerstone technique for the in-depth analysis of N-Cbz-4-oxo-D-proline, offering unparalleled insight into its three-dimensional structure, stereochemistry, and dynamic behavior in solution. nih.gov
Elucidation of Stereochemistry and Diastereomeric Purity
The biological and chemical properties of proline derivatives are critically dependent on their stereochemistry. NMR spectroscopy provides a powerful, non-destructive method to determine the stereochemical configuration and assess the diastereomeric purity of these compounds. nih.govuni-muenchen.de The distinct spatial arrangement of atoms in different stereoisomers results in unique magnetic environments for the nuclei, leading to observable differences in their NMR spectra.
For 4-substituted prolines, the stereochemistry at the C4 position (R versus S) significantly influences the chemical shifts (δ) of specific protons and the coupling constants between them. nih.gov Analysis of these parameters allows for unambiguous stereochemical assignment. For example, in studies of peptides containing 4-substituted prolines, the largest spectral differences between 4R- and 4S-substituted diastereomers are often observed in the chemical shifts of adjacent amino acid residues and in the cis/trans isomer ratio. nih.gov The determination of enantiomeric or diastereomeric purity can be achieved by integrating the signals corresponding to each isomer in the NMR spectrum. acs.org In some cases, derivatization with a chiral agent is employed to convert enantiomers into diastereomers, which are more easily distinguishable by NMR.
Table 1: Key NMR Parameters for Stereochemical Analysis of 4-Substituted Prolines
| NMR Parameter | Observation | Significance |
|---|---|---|
| Proton Chemical Shifts (¹H δ) | Significant differences in the chemical shifts of ring protons and adjacent residues between 4R and 4S isomers. nih.gov | Allows for the differentiation and identification of specific diastereomers. |
| Coupling Constants (J) | Variations in ³J coupling constants, such as ³JαN, reflect different dihedral angles in the peptide backbone. nih.gov | Provides information on the local conformation influenced by the C4 substituent's stereochemistry. |
| Signal Integration | The relative integration of distinct signals for each diastereomer corresponds to their population ratio. acs.org | Enables the quantification of diastereomeric excess (d.e.) or enantiomeric excess (e.e.). |
Studies of Amide Bond Isomerization Dynamics
A hallmark of proline-containing molecules is the restricted rotation around the amide bond, which leads to the existence of two distinct conformational isomers: trans and cis. nih.govworldscientific.com This cis-trans isomerization is a relatively slow process on the NMR timescale, resulting in separate sets of NMR signals for each isomer. nih.gov The relative populations of the two forms can be directly quantified by integrating their respective resonances.
The equilibrium constant (Ktrans/cis) is a critical parameter that is influenced by factors such as the nature of the substituent on the proline ring, the solvent, and temperature. nih.gov For this compound, the electron-withdrawing nature of the keto group at the C4 position is expected to modulate the electronic character of the ring and influence the cis/trans equilibrium. Variable-temperature (VT) NMR studies are particularly insightful for investigating the dynamics of this isomerization. By monitoring the coalescence of the cis and trans signals as the temperature increases, it is possible to determine the energy barrier (ΔG‡) for the isomerization process.
Table 2: NMR Analysis of Amide Bond Isomerization in Proline Derivatives
| Analytical Approach | Information Gained | Relevance to this compound |
|---|---|---|
| Resonance Integration at Equilibrium | Determines the ground-state population ratio of cis and trans isomers (Ktrans/cis). nih.gov | Provides insight into the thermodynamic preference for cis or trans conformation. |
| Variable-Temperature (VT) NMR | Allows for the observation of signal coalescence and calculation of the activation energy (ΔG‡) for isomerization. | Quantifies the kinetic stability of the conformers and the rate of their interconversion. |
| 2D Exchange Spectroscopy (EXSY) | Detects chemical exchange between the cis and trans isomers through cross-peaks. | Confirms the dynamic equilibrium and helps in assigning the exchanging signals. |
Application of Advanced NMR Techniques for Structural Elucidation
While one-dimensional ¹H and ¹³C NMR spectra provide fundamental structural information, the complexity of this compound and its derivatives often necessitates the use of more advanced, two-dimensional (2D) NMR techniques for complete structural assignment and conformational analysis. acs.orgipb.pt
These techniques correlate different nuclei through covalent bonds or through space, resolving spectral overlap and revealing detailed connectivity and spatial relationships.
Correlation Spectroscopy (COSY): Identifies scalar-coupled protons (typically through 2-3 bonds), which is essential for tracing the proton network within the pyrrolidine (B122466) ring. acs.org
Heteronuclear Single Quantum Coherence (HSQC): Correlates protons directly to their attached carbons, enabling unambiguous assignment of ¹³C signals. acs.orguct.ac.za
Heteronuclear Multiple Bond Correlation (HMBC): Reveals longer-range couplings between protons and carbons (typically 2-4 bonds). This is crucial for identifying the connectivity across the carbonyl groups and the Cbz protecting group. acs.org
Nuclear Overhauser Effect Spectroscopy (NOESY): Detects through-space correlations between protons that are in close proximity, providing vital information about the 3D structure and conformation, including the relative orientation of substituents and the puckering of the pyrrolidine ring. acs.org
| NOESY | ¹H-¹H through-space | Elucidates the 3D conformation, including ring pucker and the spatial relationship between ring protons and the Cbz group. acs.org |
Mass Spectrometry Techniques in Characterization and Reaction Monitoring
Mass spectrometry (MS) is a vital analytical tool that provides information on the molecular weight and elemental composition of this compound. Furthermore, tandem mass spectrometry (MS/MS) techniques are employed to probe its structure by analyzing fragmentation patterns.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is the definitive method for confirming the elemental composition of a synthesized compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 parts per million), HRMS allows for the calculation of a unique molecular formula. nih.gov This is a critical step in the characterization of this compound, distinguishing it from other potential compounds or impurities with the same nominal mass. Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer are commonly used for this purpose. canterbury.ac.nztdl.org
Table 4: Example of HRMS Data for a Proline Derivative
| Parameter | Value |
|---|---|
| Compound | Methyl N-Benzyloxycarbonyl-4(R)-(1-benzyloxy-3,3-dimethylpropoxy)-l-prolinecarboxylate acs.org |
| Molecular Formula | C₃₄H₄₆N₂O₇ |
| Calculated m/z [M+H]⁺ | 595.3383 acs.org |
| Found m/z [M+H]⁺ | 595.3375 acs.org |
Note: The table shows data for a related complex proline derivative to illustrate the principle of HRMS confirmation.
Tandem Mass Spectrometry in Elucidating Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) provides structural insights by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. canterbury.ac.nz In an MS/MS experiment, the this compound molecular ion (e.g., [M+H]⁺ or [M-H]⁻) is isolated and then subjected to Collision-Induced Dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure.
The fragmentation of proline-containing molecules can be complex. nih.gov Common fragmentation pathways for N-acylated amino acids include:
Loss of the protecting group: Cleavage of the benzyloxycarbonyl (Cbz) group is a likely fragmentation pathway.
Decarboxylation: Loss of CO₂ from the carboxylic acid moiety.
Ring-opening and subsequent fragmentations: The pyrrolidine ring can open, leading to a cascade of characteristic losses. Studies on proline-containing peptides have shown that fragmentation can generate non-direct sequence ions, highlighting the unique behavior of the proline ring under CID conditions. nih.gov
Analyzing these specific fragmentation pathways helps to confirm the presence of the core proline structure, the Cbz group, and the ketone functionality, thus verifying the identity of this compound. researchgate.net
Chromatographic Methods for Analysis and Purification
Chromatography stands as a cornerstone for the analysis and purification of proline derivatives. Its high-resolution capability allows for the separation of the target compound from impurities and, critically, from its stereoisomer.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the chemical purity of this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure. For purity analysis, reversed-phase HPLC is commonly utilized.
The determination of enantiomeric excess (e.e.) is a critical application of HPLC in the context of chiral molecules like this compound. uma.esamericanlaboratory.com This is often achieved by employing chiral stationary phases (CSPs) that can differentiate between enantiomers, or by using chiral mobile phase additives. researchgate.net While specific HPLC conditions for this compound are often proprietary or detailed within specific research contexts, general parameters can be inferred from the analysis of similar N-Cbz protected amino acids and proline derivatives. tcichemicals.comnih.gov The enantiomeric composition of proline and its derivatives is frequently determined using HPLC, among other methods. americanlaboratory.com
A typical HPLC setup for purity analysis would involve a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using an ultraviolet (UV) detector, leveraging the chromophore of the benzyloxycarbonyl (Cbz) group. For instance, a patent for a related compound, N-carbobenzoxy-L-prolinamide, reports a purity of 99.8% and an optical purity of 99.9% as determined by HPLC using an area normalization method. google.com
Table 1: Illustrative HPLC Parameters for Purity Analysis of N-Cbz-Proline Derivatives
| Parameter | Typical Condition | Purpose |
| Column | Reversed-Phase C18, 5 µm | Separates based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA | Elutes the compound from the column. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Detector | UV at 254 nm | Detects the aromatic Cbz group. |
| Column Temp. | 25 °C | Ensures reproducible retention times. |
This table represents typical starting conditions for method development and may require optimization for this compound.
Chiral Chromatography for Enantiomeric Separation
To ensure the stereochemical integrity of this compound, chiral chromatography is the definitive analytical method. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation. csfarmacie.cz The choice of CSP is critical and often depends on the specific structure of the analyte.
For proline derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, have proven effective. nih.gov For example, a Chiralpak AD-H column, which has an amylose-based selector, has been successfully used to separate the enantiomers of various proline derivatives. nih.gov The separation mechanism on these phases often involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol like ethanol (B145695) or isopropanol, plays a crucial role in modulating the retention and resolution of the enantiomers. nih.gov The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), can significantly improve peak shape and resolution for acidic compounds like this compound. nih.gov
Table 2: Representative Chiral HPLC Method for Proline Derivatives
| Parameter | Condition | Rationale |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose carbamate (B1207046) derivative) | Provides chiral recognition sites for enantioseparation. nih.gov |
| Mobile Phase | Hexane/Ethanol/TFA (e.g., 90:10:0.1 v/v/v) | Balances enantioselectivity and elution time. nih.gov |
| Flow Rate | 0.5 - 1.0 mL/min | Optimized for best resolution and analysis time. |
| Detection | UV at 254 nm | Monitors the elution of the Cbz-containing enantiomers. |
| Temperature | Ambient or controlled (e.g., 20-40 °C) | Temperature can influence chiral recognition and must be controlled. researchgate.net |
These conditions are based on published methods for similar compounds and serve as a starting point for the analysis of this compound. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Insights
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. libretexts.org When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum plots the absorption of this radiation versus the frequency (or wavenumber, in cm⁻¹), providing a unique "fingerprint" for the compound. For this compound, IR spectroscopy is instrumental in confirming the presence of its key structural features. openrepository.com
The spectrum of this compound is expected to show several characteristic absorption bands:
Carbonyl (C=O) Stretching: This molecule contains three distinct carbonyl groups: the ketone on the pyrrolidine ring, the carbamate of the Cbz group, and the carboxylic acid. These will give rise to strong absorption bands typically in the region of 1650-1760 cm⁻¹. The ketone C=O stretch is generally found around 1745-1750 cm⁻¹. The carbamate C=O stretch appears at a lower frequency, typically 1700-1680 cm⁻¹. arkat-usa.org The carboxylic acid C=O stretch usually appears around 1700-1725 cm⁻¹. libretexts.org
O-H Stretching: The carboxylic acid group will exhibit a very broad absorption band in the region of 2500-3300 cm⁻¹, which is a hallmark of hydrogen-bonded O-H groups in carboxylic acid dimers. libretexts.org
C-H Stretching: Aromatic C-H stretching from the benzyl (B1604629) group of the Cbz protector will appear as peaks just above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine ring will be observed just below 3000 cm⁻¹.
C-O Stretching: The C-O bonds within the carbamate and carboxylic acid groups will produce strong absorptions in the fingerprint region, typically between 1300 and 1000 cm⁻¹. libretexts.org
Aromatic C=C Bending: Bending vibrations for the aromatic ring are found in the 1600-1450 cm⁻¹ region and also at lower frequencies.
Beyond simple functional group identification, IR spectroscopy, often combined with theoretical calculations, can offer insights into the conformational preferences of proline derivatives. nih.govacs.orgfapesp.br The precise position of the carbonyl stretching frequencies can be sensitive to the local electronic and steric environment, which is dictated by the molecule's conformation. acs.org For instance, studies on N-acetylated proline derivatives have shown that intramolecular interactions can influence the vibrational frequencies of the carbonyl groups. nih.govacs.org
Table 3: Expected Infrared Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Aromatic C-H | C-H Stretch | 3030 - 3100 | Medium |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium |
| Ketone C=O | C=O Stretch | ~1745 - 1750 | Strong |
| Carboxylic Acid C=O | C=O Stretch | ~1700 - 1725 | Strong |
| Carbamate C=O | C=O Stretch | ~1680 - 1700 | Strong |
| Aromatic C=C | C=C Stretch | ~1450 - 1600 | Medium-Weak |
| Carbamate/Acid C-O | C-O Stretch | ~1200 - 1300 | Strong |
Computational Chemistry and Theoretical Studies of N Cbz 4 Oxo D Proline
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the electronic structure and intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the energy and electronic distribution.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. scispace.com It is based on the principle that the energy of the system is a functional of the electron density. scispace.com For N-Cbz-4-oxo-D-proline, DFT calculations are essential for determining its most stable three-dimensional structure (geometry optimization) and for analyzing its electronic properties. google.com
The process begins with building an initial model of the molecule and then using a DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to iteratively solve for the lowest energy conformation. nih.gov This optimized geometry provides precise bond lengths, bond angles, and dihedral angles. From this, critical electronic parameters can be calculated. nih.gov These parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the molecule's reactivity. The HOMO-LUMO energy gap, for instance, is an indicator of molecular stability. nih.gov
Table 1: Parameters from DFT Analysis of this compound
| Calculated Parameter | Significance |
|---|---|
| Optimized Molecular Geometry | Provides the most stable 3D structure, including bond lengths and angles. |
| Total Energy | Indicates the overall stability of the molecule at its equilibrium geometry. |
| HOMO-LUMO Energy Gap (Egap) | Correlates with the chemical stability and reactivity of the molecule. nih.gov |
| Dipole Moment | Measures the polarity of the molecule, influencing its solubility and intermolecular interactions. nih.gov |
| Molecular Electrostatic Potential (MEP) | Maps the electron density to identify nucleophilic and electrophilic sites for potential reactions. nih.gov |
| Mulliken/NBO Charges | Calculates the partial charge on each atom, offering insight into charge distribution. science.gov |
Quantum chemical methods are also used to predict spectroscopic data, which can then be compared with experimental results for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT or Møller-Plesset perturbation theory (MP2), is a common approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. science.govacs.org
For this compound, theoretical calculations would predict the 1H and 13C NMR chemical shifts for each unique atom in the molecule. By comparing the calculated spectrum with an experimental one, researchers can confirm the synthesized structure. Discrepancies between calculated and experimental shifts can reveal subtle conformational or electronic effects not captured in the initial model. science.gov This is particularly useful for complex structures where spectral assignment can be ambiguous.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Molecular Dynamics and Conformational Sampling
While quantum mechanics is excellent for static structures, molecular dynamics (MD) simulations are used to study the movement and conformational flexibility of molecules over time. mdpi.com This is crucial for understanding how this compound behaves in a dynamic environment, such as in solution.
The proline ring is not planar and can adopt various puckered conformations. nih.gov Furthermore, the tertiary amide bond introduced by the N-Cbz group can exist in either a cis or trans state. worldscientific.comresearchgate.net These different states create a complex conformational landscape of possible shapes the molecule can adopt.
MD simulations explore this landscape by calculating the forces on each atom and simulating their subsequent motion over time, typically on the nanosecond to microsecond timescale. nih.gov Because the energy barrier for cis-trans isomerization is high, standard MD may not adequately sample all relevant conformations. nih.gov Therefore, enhanced sampling techniques like Gaussian accelerated Molecular Dynamics (GaMD) are often employed to overcome these barriers and provide a more complete picture of the conformational ensemble. nih.govfrontiersin.org These simulations can reveal the relative populations of different conformers and the pathways for transitioning between them.
The five-membered pyrrolidine (B122466) ring of proline is flexible and typically exists in one of two major puckered conformations: endo or exo. nih.gov In the endo pucker, the Cγ atom (C4) is displaced on the same side of the ring as the carboxyl group, whereas in the exo pucker, it is on the opposite side. nih.govwisc.edu
Table 2: Predicted Conformational Preferences of this compound
| Conformational Feature | Predicted Preference | Influencing Factor |
|---|---|---|
| Ring Pucker | Exo favored over Endo | Stereoelectronic effect of the electron-withdrawing 4-oxo group in a D-proline (4R) configuration. nih.govnih.gov |
| Amide Bond | Trans generally favored, but cis state is accessible | The exo ring pucker is known to stabilize the trans amide bond. nih.gov |
Exploration of Conformational Landscapes
Molecular Modeling and Docking Studies (for relevant applications)
This compound is a valuable building block for peptidomimetics and other biologically active compounds. nih.gov Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as an inhibitor derived from this compound) when bound to a second molecule (a receptor, typically a protein target) to form a stable complex. innovareacademics.inmdpi.com
Docking studies are critical in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of inhibition. researchgate.net In a typical docking protocol, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). mdpi.com A low-energy conformation of the ligand, potentially derived from DFT calculations, is then placed in the active site of the protein. Docking algorithms systematically sample different positions and orientations of the ligand, calculating a "docking score" for each pose to estimate the binding affinity. mdpi.com
For a molecule derived from this compound, docking could be used to predict its binding mode within an enzyme's active site, for example, collagenase. innovareacademics.in The results can highlight key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex. This information is invaluable for the rational design of more potent and selective inhibitors. researchgate.net
Reaction Mechanism Studies and Transition State Analysis
While specific computational studies focusing exclusively on the reaction mechanisms of this compound are not extensively detailed in publicly available research, a robust understanding can be derived from theoretical investigations into closely related proline derivatives. Computational chemistry, particularly using Density Functional Theory (DFT), has been instrumental in elucidating the mechanisms of reactions involving the proline scaffold. These studies provide foundational insights into the likely reactive pathways, intermediate structures, and transition states for this compound.
The primary reactive centers of this compound are the ketone at the C4 position, the carboxylic acid at C2, and the protected amine. Theoretical studies on analogous systems, such as L-proline and other N-acylprolines, have focused on key reactions like aldol (B89426) additions, Mannich reactions, and reductions. These computational models are critical for predicting stereoselectivity and understanding the role of the catalyst and solvent.
A significant body of research has explored the mechanism of proline-catalyzed intermolecular aldol reactions. researchgate.net These studies model the formation of an enamine intermediate, which is the rate-limiting step, followed by the carbon-carbon bond-forming addition to an aldehyde. researchgate.netnih.gov The stereochemical outcome of these reactions is determined by the geometry of the transition state. The Zimmerman-Traxler model is often invoked, where the proline's carboxylic acid group acts as an internal acid, activating the electrophile and directing the stereochemistry through a hydrogen-bonded, chair-like six-membered transition state. acs.org DFT calculations have been employed to map the potential energy surface for these reactions, identifying the lowest energy transition states that lead to the experimentally observed major products. researchgate.net For instance, in the reaction between proline and propanal, the activation energy for enamine formation has been calculated to be significant, highlighting its role as a key barrier in the catalytic cycle. nih.gov
Computational investigations into proline-catalyzed aldol reactions have analyzed the subtle differences in the structures of various proline-based catalysts and their influence on stereoselectivity. nih.govresearchgate.net These studies use DFT to model the transition states, revealing that factors like ring puckering (endo/exo), the orientation of the carboxylic acid group, and non-covalent interactions (e.g., hydrogen bonding) are crucial in stabilizing the favored transition state. nih.govresearchgate.net The energy difference between competing transition states (e.g., those leading to syn vs. anti or re vs. si attack) directly correlates with the enantiomeric or diastereomeric excess observed experimentally. nih.gov
The following tables present representative data from DFT calculations on proline-catalyzed aldol reactions, illustrating the type of quantitative information generated from such theoretical studies. While this data is for the parent L-proline system, it provides a model for the analysis that would be applicable to this compound.
| Reaction Step | Catalyst System | Computational Method | Calculated Activation Energy (ΔE‡) | Reference |
|---|---|---|---|---|
| Carbinolamine Formation | Proline + Acetone | B3LYP/6-311+G(2df,p)//B3LYP/6-31G(d) | 40.1 | acs.org |
| Iminium Formation | Proline Intramolecular Aldol | B3LYP/6-31+G(d,p)//B3LYP/6-31G(d) | 15.3 | nih.govacs.org |
| Enamine Formation | Proline Intramolecular Aldol | B3LYP/6-31+G(d,p)//B3LYP/6-31G(d) | 26.2 | nih.govacs.org |
| C-C Bond Formation (anti-TS) | Hajos-Parrish Reaction | B3LYP/6-311+G(2df,p) | 2.2 (relative to syn-TS) | nih.gov |
| Parameter | Description | Value (Å or °) | Reference |
|---|---|---|---|
| C···C bond | Forming C-C bond distance | 2.2 - 2.4 Å | nih.govresearchgate.net |
| O···H bond | Hydrogen bond between forming alkoxide and catalyst's COOH | 1.7 - 1.9 Å | nih.govresearchgate.net |
| N-C-C-O dihedral | Defines approach trajectory | Variable | nih.govresearchgate.net |
Another important mechanistic pathway available to N-acyl proline derivatives involves the formation of N-acyliminium ions. These highly electrophilic intermediates are central to many synthetic transformations, including Pictet-Spengler and amidoalkylation reactions. researchgate.net Theoretical studies on the formation and cyclization of N-acyliminium ions show that the reaction rates are enhanced due to the high electrophilicity of the intermediate. researchgate.net For a compound like this compound, reduction of the ketone to a hydroxyl group could be followed by acid-catalyzed dehydration to generate a cyclic N-acyliminium ion, which could then be trapped by various nucleophiles. Computational modeling would be essential to determine the feasibility of this pathway and the stereochemical outcome of the nucleophilic attack.
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Routes
The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries necessitates the development of efficient and environmentally benign synthetic methodologies. Research into the synthesis of N-Cbz-4-oxo-D-proline and its analogs is increasingly focused on sustainability, aiming to reduce costs, waste, and the use of hazardous reagents.
A significant area of development is chemoenzymatic synthesis. Enzymes, particularly lipases, have demonstrated high selectivity in the resolution of racemic mixtures. For instance, Candida antarctica lipase (B570770) B (CALB) has been effectively used for the enantioselective hydrolysis of racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester, a precursor to the hydroxyproline (B1673980) scaffold. researchgate.netresearchgate.net This enzymatic approach allows for the isolation of the desired D-enantiomer with high enantiomeric excess, offering a greener alternative to traditional chiral resolution techniques. Further research is expected to optimize these enzymatic processes for direct application to this compound precursors.
In parallel, efforts are being made to improve the efficiency of chemical oxidation methods for industrial-scale production. "One-kettle" or one-pot procedures are being developed, which streamline the synthesis by reducing the number of intermediate isolation steps. One such method involves the oxidation of N-Cbz-D-hydroxyproline using catalytic amounts of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a co-oxidant like sodium hypochlorite. google.com This approach is attractive for its operational simplicity and potential for scalability. Future work will likely focus on replacing chlorine-based oxidants with more sustainable alternatives and adapting the methodology for continuous flow processes.
Additionally, the use of enzymes for the manipulation of protecting groups represents another facet of sustainable synthesis. Enzymes capable of cleaving the N-carbobenzyloxy (Cbz) group, such as a novel enzyme isolated from Sphingomonas paucimobilis, offer a mild alternative to conventional methods like catalytic hydrogenation, which are often incompatible with sensitive functional groups. google.com
| Synthetic Approach | Description | Advantages | Key Research Findings |
| Chemoenzymatic Resolution | Use of lipases to selectively hydrolyze one enantiomer of a racemic precursor ester. | High enantioselectivity, mild reaction conditions, environmentally friendly. | Candida antarctica lipase B (CALB) shows high efficiency in resolving precursors to 4-hydroxy-D-proline. researchgate.netresearchgate.net |
| Catalytic Oxidation | "One-pot" oxidation of N-Cbz-D-hydroxyproline to the corresponding ketone. | Operationally simple, suitable for industrial production, reduces intermediate workups. | TEMPO-catalyzed oxidation provides an efficient route to 4-oxoproline derivatives. google.com |
| Enzymatic Deprotection | Use of specific enzymes to remove the Cbz protecting group. | High specificity, avoids harsh chemical reagents, compatible with sensitive functional groups. | An N-CBZ-deprotecting enzyme has been identified and characterized. google.com |
Exploration of this compound in New Catalytic Systems
Proline and its derivatives are renowned as powerful organocatalysts for a wide range of asymmetric transformations. The unique structure of this compound makes it an intriguing candidate for the development of next-generation catalysts with enhanced activity and selectivity.
The 4-oxo group is not merely a passive substituent; its electronic properties and ability to undergo regioselective enolization offer a handle for creating novel catalyst architectures. researchgate.netmdpi.com Researchers are exploring the use of the enolate or enamine derived from the 4-oxo position to develop bifunctional catalysts. Such catalysts could feature a nucleophilic enamine/enolate site and a hydrogen-bond-donating group, working in concert to activate both the nucleophile and the electrophile in a stereocontrolled manner. This strategy is being investigated for asymmetric reactions like Michael additions, Mannich reactions, and aldol (B89426) condensations. google.com
Furthermore, this compound can serve as a scaffold for more complex catalytic systems. By chemically modifying the pyrrolidine (B122466) ring, it is possible to attach other catalytic moieties, such as thiourea (B124793) groups or metal-binding ligands. This modular approach, similar to the development of sugar-prolinamide catalysts from N-Cbz-L-proline, allows for the fine-tuning of the catalyst's steric and electronic properties to suit specific reactions. mdpi.com The D-proline backbone ensures that the resulting catalysts induce the opposite enantioselectivity to their more common L-proline-derived counterparts, providing access to the full spectrum of chiral products.
Expansion of Applications in Chemical Biology and Material Science
The utility of this compound is expanding beyond its role as a simple building block into the realms of chemical biology and material science, where precise control over molecular structure and function is paramount.
Chemical Biology: In chemical biology, the 4-oxo group serves as a key functional handle for the synthesis of diverse proline analogs within peptides, a strategy known as "proline editing". nih.govscispace.com Starting with a hydroxyproline residue in a peptide synthesized on a solid support, oxidation to the 4-oxo derivative allows for a host of subsequent modifications. This enables the site-specific introduction of:
Spectroscopic Probes: Installation of fluorine atoms (e.g., 4,4-difluoro) for ¹⁹F NMR studies. nih.govscispace.com
Bioorthogonal Handles: Conversion of the ketone to an azide, alkyne, or oxime for specific conjugation to other biomolecules via click chemistry or other ligation reactions. nih.gov
Conformational Locks: The strong stereoelectronic effects of the carbonyl group and its derivatives can be used to rigidly control the pucker of the proline ring and the cis/trans isomerization of the adjacent peptide bond, thereby engineering specific secondary structures in peptides and proteins. nih.gov
Material Science: this compound is an emerging precursor for the synthesis of novel, sustainable, and functional polymers. Drawing inspiration from work on 4-hydroxy-L-proline, the D-enantiomer can be converted into bicyclic lactone monomers for ring-opening polymerization (ROP). chinesechemsoc.orgpku.edu.cn This approach can lead to stereoregular polyesters with predictable properties and degradation profiles. The N-Cbz group provides a versatile handle for tuning the polymer's solubility and thermal properties, while the 4-oxo group offers a site for post-polymerization modification, allowing for the attachment of drugs, imaging agents, or other functional moieties. pku.edu.cn These materials hold promise for applications in drug delivery, tissue engineering, and degradable plastics. chinesechemsoc.orgpku.edu.cn
| Field | Application | Description | Significance |
| Chemical Biology | Proline Editing | The 4-oxo group is a key intermediate for diversifying proline residues within peptides on a solid phase. nih.govscispace.com | Enables creation of peptides with novel functions, spectroscopic probes, and bioorthogonal handles. |
| Conformational Control | The ketone influences ring pucker and peptide bond isomerization. nih.gov | Allows for precise engineering of peptide and protein secondary structures. | |
| Material Science | Biodegradable Polyesters | Serves as a precursor to chiral monomers for Ring-Opening Polymerization (ROP). chinesechemsoc.orgpku.edu.cn | Creates stereoregular, functional, and degradable polymers for biomedical and sustainable applications. |
| Functional Materials | The 4-oxo group can be modified after polymerization. | Provides a platform for creating smart materials with tailored functionalities. pku.edu.cn |
Advanced Computational Methodologies for Prediction and Design
Computational chemistry is becoming an indispensable tool for accelerating research and development involving complex chiral molecules like this compound. Advanced computational methodologies are being employed to predict reactivity, design new systems, and rationalize experimental observations.
Density Functional Theory (DFT) calculations are particularly powerful for elucidating reaction mechanisms and predicting stereochemical outcomes. For example, computational studies have been used to unravel the mechanistic details of Mannich-type reactions involving oxo-proline derivatives. mdpi.comresearchgate.net By calculating the energies of various transition states, researchers can understand why a particular diastereomer is formed preferentially, or why a reaction exhibits low selectivity. This insight is crucial for optimizing reaction conditions and designing more effective catalysts.
Computational methods are also central to predicting the conformational behavior of proline-containing peptides. The five-membered ring of proline can adopt distinct "up" (Cγ-endo) or "down" (Cγ-exo) puckers, and the X-Pro amide bond can slowly interconvert between cis and trans isomers. These conformational equilibria are critical to biological function and are strongly influenced by substituents on the ring. nih.gov Molecular dynamics simulations and DFT calculations can predict the preferred conformation of a peptide containing an this compound residue, guiding the design of peptidomimetics with specific shapes and therapeutic properties. This predictive power allows for the in silico screening of numerous derivatives, saving significant synthetic effort.
| Computational Method | Application Area | Objective |
| Density Functional Theory (DFT) | Reaction Mechanism Analysis | To understand and rationalize the stereochemical outcomes of reactions involving this compound. mdpi.comresearchgate.net |
| DFT and Molecular Dynamics (MD) | Conformational Analysis | To predict the ring pucker and cis/trans amide bond populations in peptides. nih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Catalyst Design | To model transition states and design novel organocatalysts with enhanced selectivity. |
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing N-Cbz-4-oxo-D-proline to ensure high yield and purity?
- Methodological Answer : Synthesis typically involves carbobenzyloxy (Cbz) protection of the amine group in 4-oxo-D-proline derivatives. Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to minimize side reactions. For reproducibility, document stoichiometry, reaction time, and purification steps (e.g., column chromatography with silica gel, eluent ratios) . Characterization via -NMR and HPLC is critical to confirm purity (>95%) and rule out racemization .
Q. How can researchers distinguish between stereoisomers or confirm the structural integrity of this compound?
- Methodological Answer : Use chiral HPLC with a polysaccharide-based column and polar solvents (e.g., hexane/isopropanol) to resolve stereoisomers. Cross-validate with -NMR to confirm carbonyl (C=O) and carbamate (Cbz) functional groups. X-ray crystallography is definitive for absolute configuration determination but requires high-purity crystals .
Q. What analytical techniques are essential for characterizing this compound in solution-phase studies?
- Methodological Answer : Employ tandem mass spectrometry (MS/MS) to verify molecular weight and fragmentation patterns. IR spectroscopy can confirm the presence of carbonyl (1700–1750 cm) and carbamate (1250–1350 cm) groups. Dynamic NMR experiments (e.g., VT-NMR) may reveal conformational flexibility in the proline ring .
Advanced Research Questions
Q. How does the 4-oxo group in this compound influence its conformational stability in peptide synthesis?
- Methodological Answer : The 4-oxo group introduces ring strain, favoring non-planar conformations. Use molecular mechanics (MM) or density functional theory (DFT) calculations to model energy minima. Compare computational results with experimental -coupling constants from NMR to validate predicted conformers . For peptide coupling, monitor dihedral angles () via circular dichroism (CD) to assess backbone rigidity .
Q. How can researchers resolve contradictions in reported stability data for this compound under acidic/basic conditions?
- Methodological Answer : Design comparative stability studies with controlled variables (pH, temperature, solvent). Use kinetic analysis (e.g., Arrhenius plots) to quantify degradation rates. If discrepancies persist, validate methods via interlaboratory reproducibility trials and assess potential impurities (e.g., residual catalysts) via LC-MS .
Q. What experimental design principles should guide studies on this compound’s reactivity in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Use a PICO framework:
- Population : Resin-bound peptide sequences.
- Intervention : Coupling efficiency of this compound vs. standard proline derivatives.
- Comparison : Yield and epimerization rates under identical conditions (e.g., HATU/DIPEA activation).
- Outcome : Quantify via MALDI-TOF MS and Edman degradation . Include negative controls (e.g., uncoupled resin) to isolate confounding factors .
Q. How can computational modeling predict the regioselectivity of this compound in catalytic asymmetric reactions?
- Methodological Answer : Apply DFT to map transition states and identify steric/electronic barriers. Validate with kinetic isotope effects (KIE) experiments. For organocatalytic systems, correlate computed enantiomeric excess (ee) with HPLC chiral separation data .
Q. What strategies mitigate purification challenges for this compound in complex reaction mixtures?
- Methodological Answer : Optimize solubility using mixed solvents (e.g., DCM/MeOH). For persistent impurities, employ orthogonal techniques: ion-exchange chromatography for charged byproducts or recrystallization in ethyl acetate/hexane. Monitor via TLC with UV-active stains .
Methodological Frameworks for Research Design
- PICO Framework : Use to structure mechanistic studies (e.g., "How does solvent polarity affect the ring-opening of this compound?") .
- FINER Criteria : Ensure questions are Feasible (e.g., accessible instrumentation), Novel (e.g., unexplored conformational dynamics), and Relevant (e.g., applications in constrained peptide design) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
